![molecular formula C11H13ClN4O2S2 B2358623 4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-80-0](/img/structure/B2358623.png)
4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, an ethyl group, a sulfanyl group, and a triazole ring, making it a versatile molecule for research and development.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been found to exhibit antimicrobial activities . Therefore, it can be inferred that the compound might interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on the antimicrobial activities of similar compounds , it can be hypothesized that the compound might interfere with the synthesis of essential microbial proteins or enzymes, thereby inhibiting their growth and proliferation.
Biochemical Pathways
Given its potential antimicrobial activity , it could be involved in disrupting the synthesis of essential microbial proteins or enzymes, thereby affecting the overall metabolic processes of the microorganisms.
Pharmacokinetics
The physicochemical properties such as melting point, boiling point, and molecular weight, which can influence the compound’s bioavailability, are provided .
Result of Action
Based on the antimicrobial activities of similar compounds , it can be inferred that the compound might lead to the inhibition of growth and proliferation of microorganisms.
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives, to which this compound belongs, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Triazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Molecular Mechanism
It is known that triazole derivatives can act as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives. The reaction conditions often require heating and the use of catalysts to ensure the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro derivative.
Reduction: : The compound can be reduced to remove the chloro group.
Substitution: : The sulfanyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like sodium hydrosulfide (NaHS) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of chloro derivatives.
Reduction: : Formation of compounds lacking the chloro group.
Substitution: : Formation of various sulfanyl derivatives.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups, such as 4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide, may possess significant antibacterial properties. Sulfonamides are known to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase.
Case Study : A study demonstrated that related sulfonamide derivatives effectively inhibited the growth of Staphylococcus aureus and Streptococcus pneumoniae, showcasing their potential as antibacterial agents .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 - 8 µg/mL |
Streptococcus pneumoniae | 0.5 - 8 µg/mL |
Antiviral Properties
Compounds similar to this sulfonamide have shown promise in inhibiting viral replication. For instance, derivatives have been studied for their ability to inhibit Hepatitis B virus (HBV) replication.
Mechanism : The antiviral effect was linked to increased levels of A3G (apolipoprotein), which plays a role in viral defense mechanisms .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that benzenesulfonamide derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.
Case Study : Research found that structurally similar compounds induced significant apoptosis in MDA-MB-231 breast cancer cells, highlighting their potential therapeutic applications .
Cell Line | Apoptosis Induction (fold increase) |
---|---|
MDA-MB-231 | 22-fold increase |
Comparison with Similar Compounds
This compound is similar to other sulfonamide derivatives and triazole-containing compounds. Some similar compounds include:
4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide
N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of each compound.
Biological Activity
4-Chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS No. 338421-80-0) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H13ClN4O2S2 with a molecular weight of 332.83 g/mol. The compound features a chloro group and a triazole moiety, which are known to influence its biological activity.
Property | Value |
---|---|
CAS Number | 338421-80-0 |
Molecular Formula | C11H13ClN4O2S2 |
Molecular Weight | 332.83 g/mol |
Boiling Point | 455.5 ± 55 °C (predicted) |
Density | 1.54 ± 0.1 g/cm³ (predicted) |
pKa | 7.78 ± 0.20 (predicted) |
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of sulfonamide derivatives, including the inhibition of perfusion pressure and coronary resistance in isolated rat heart models. For example, a study indicated that certain benzenesulfonamide derivatives could significantly alter perfusion pressure and vascular resistance, suggesting potential applications in cardiovascular therapies .
Key Findings:
- Compound Evaluation: Various sulfonamide derivatives were tested for their effects on perfusion pressure.
- Results: The compound 4-(2-aminoethyl)-benzenesulfonamide showed a notable decrease in both perfusion pressure and coronary resistance compared to controls and other derivatives tested .
The mechanism through which these compounds exert their effects may involve interaction with calcium channels. Theoretical docking studies suggest that these compounds can bind to specific amino acid residues on calcium channel proteins, influencing their activity and leading to changes in vascular dynamics .
Case Studies
-
Study on Perfusion Pressure:
- Objective: Evaluate the impact of various benzenesulfonamides on coronary resistance.
- Methodology: Isolated rat heart models were utilized to assess changes in perfusion pressure.
- Results Summary: The study found that specific derivatives could reduce coronary resistance significantly compared to controls.
-
Theoretical Interaction Studies:
- Objective: Investigate the binding affinity of sulfonamides to calcium channels.
- Findings: Theoretical models indicated potential interactions with critical residues involved in channel regulation, supporting the hypothesis that these compounds can modulate cardiovascular function through calcium channel modulation .
Properties
IUPAC Name |
4-chloro-N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2S2/c1-2-16-10(14-15-11(16)19)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,2,7H2,1H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXBNXUPWJRNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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